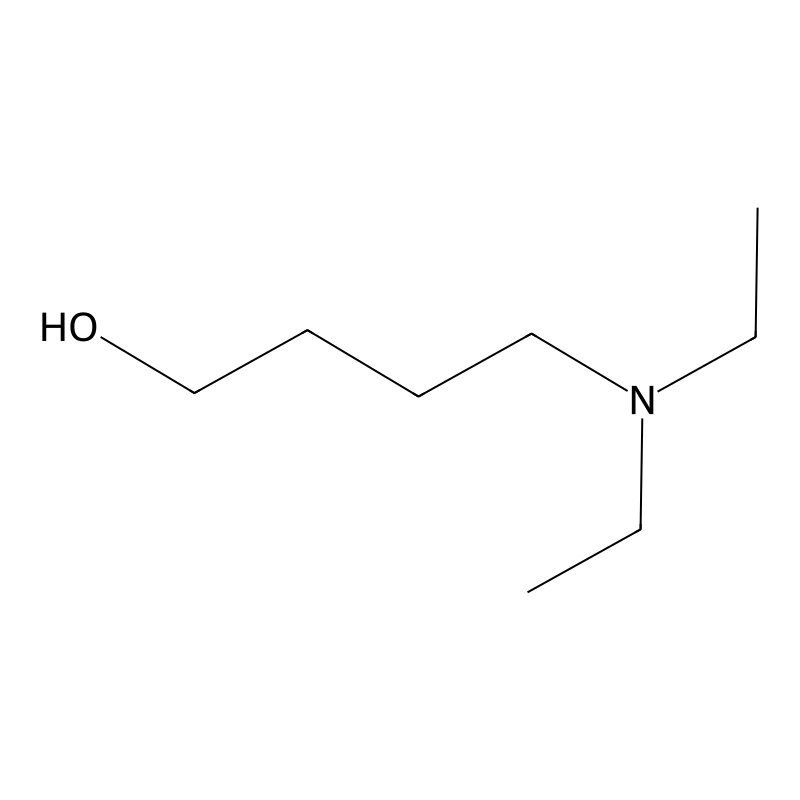

4-(Diethylamino)butan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Diethylamino)butan-1-ol is an organic compound with the molecular formula C₈H₁₉NO. It appears as a colorless to pale yellow liquid and is soluble in water, alcohols, and ether solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes and fluorescent dyes. Its unique structure, characterized by a butanol backbone with a diethylamino group, contributes to its distinct chemical properties and reactivity .

There is no documented research readily available on a specific mechanism of action for DEAB. Given the lack of widespread use, dedicated studies on its biological activity are likely limited.

Synthesis:

4-(Diethylamino)butan-1-ol can be synthesized through various methods, with the most common approach involving the reaction between 4-bromobutan-1-ol and diethylamine. This reaction typically utilizes a base catalyst and yields the desired product in good to moderate quantities.

Applications in Organic Chemistry:

-(Diethylamino)butan-1-ol serves as a versatile building block in organic synthesis due to the presence of both an alcohol and a secondary amine functional group. Researchers have employed it in the synthesis of various complex molecules, including:

- Cationic amphiphiles: These molecules possess both hydrophilic and hydrophobic regions, making them valuable in various applications such as drug delivery and gene transfection. Studies have utilized 4-(diethylamino)butan-1-ol as a precursor to synthesize cationic amphiphiles with tunable properties.

- Macrocycles: These cyclic molecules with large ring sizes find applications in areas like molecular recognition and catalysis. 4-(Diethylamino)butan-1-ol has been incorporated into the synthesis of macrocycles with unique properties, allowing researchers to explore their potential applications.

- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

- Reduction: The compound can undergo reduction to yield amine or alcohol derivatives, typically using reagents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide .

These reactions are crucial for synthesizing various organic compounds, enhancing its utility in laboratory and industrial settings.

While specific biological activities of 4-(Diethylamino)butan-1-ol are not extensively documented, its diethylamino group suggests potential interactions with biological molecules. It may act as a nucleophile in biochemical pathways, influencing cellular processes. The compound's role as a reagent in biochemical assays indicates its relevance in biological research .

The synthesis of 4-(Diethylamino)butan-1-ol typically involves a two-step process:

- Reaction of 1-bromobutane with diethylamine: This step produces 4-diethylamino-1-butane.

- Reaction of 4-diethylamino-1-butane with isopropyl phosphonic acid triethyl acetate under alkaline conditions: This reaction yields 4-(Diethylamino)butan-1-ol.

Industrial methods often optimize these steps for larger-scale production to achieve higher yields and purity .

4-(Diethylamino)butan-1-ol serves multiple purposes across various fields:

- Organic Synthesis: It is used as an intermediate for synthesizing dyes and fluorescent compounds.

- Biochemical Research: The compound is employed in studying biochemical pathways and as a reagent in assays.

- Pharmaceuticals: It acts as a precursor in the synthesis of various pharmaceutical compounds.

- Industrial Uses: The compound is utilized in producing specialty chemicals and as a solvent in numerous industrial processes .

Research on the interaction studies involving 4-(Diethylamino)butan-1-ol primarily focuses on its reactivity with biological molecules and its role as a nucleophile. Its interactions may influence various biochemical pathways, although specific studies detailing these interactions remain limited. Understanding these interactions could provide insights into its potential applications in medicinal chemistry and biochemistry .

4-(Diethylamino)butan-1-ol can be compared with several similar compounds based on structural and functional characteristics:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(Diethylamino)ethanol | C₆H₁₅NO | Shorter carbon chain; different reactivity |

| 4-(Dimethylamino)butan-1-ol | C₆H₁₅NO | Methyl groups instead of ethyl groups; altered properties |

The uniqueness of 4-(Diethylamino)butan-1-ol lies in its specific structure, which imparts distinct chemical and physical properties that make it suitable for various applications in organic synthesis and industrial processes .